![molecular formula C18H15N3O5S2 B2460310 (E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 618396-77-3](/img/structure/B2460310.png)

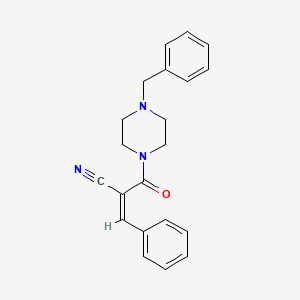

(E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

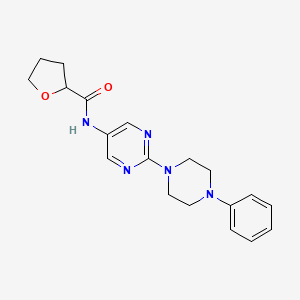

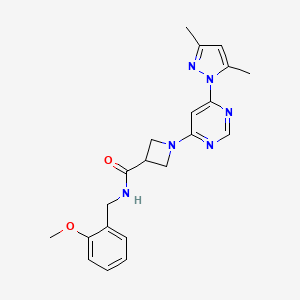

(E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Thiazolidinedione Analogs and Their Hypoglycemic Activity

Thiazolidinedione derivatives have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, showing significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed rats. This indicates potential applications in diabetes and lipid disorders research (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Thiazolides and Their Antimicrobial Activity

Thiazolides, a novel class of anti-infectious agents, have shown effectiveness against intestinal pathogens and viruses. These compounds induce apoptosis in colon carcinoma cell lines, suggesting their utility in cancer research and treatment of infections (Brockmann et al., 2014).

Polyimides Based on Sulfone, Ether, and Amide Structures

Research into novel diamines with built-in sulfone, ether, and amide structure for the synthesis of thermally stable polyimides highlights their potential in creating high-performance materials. These findings are crucial for developing new polymers with advanced thermal and mechanical properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Zinc Phthalocyanine Derivatives for Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrate their potential as Type II photosensitizers in cancer treatment. Their high singlet oxygen quantum yield makes them promising candidates for photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Antitubercular and Antimicrobial Agents

4-Thiazolidinone derivatives have been synthesized and evaluated as antitubercular and antimicrobial agents, demonstrating significant activity against Mycobacterium tuberculosis as well as various bacteria and fungi. This research contributes to the development of new therapeutic options for tuberculosis and microbial infections (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased intracellular levels. This results in enhanced signal transduction, which can have various effects depending on the specific cell type and signaling pathway involved.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. One of the key effects is the bronchodilation and non-steroidal anti-inflammatory effects . This is particularly relevant in the context of chronic obstructive pulmonary disease (COPD), where bronchodilation can help to alleviate symptoms, and anti-inflammatory effects can help to reduce inflammation in the lungs.

Pharmacokinetics

Given its use as an inhaled treatment for copd , it can be inferred that it is likely to be rapidly absorbed into the lungs upon inhalation, and may be subject to metabolic processes within the body.

Result of Action

The combined bronchodilator and anti-inflammatory effects of this compound can lead to improved lung function and reduced symptoms in patients with COPD . This can result in improved quality of life for these patients.

Properties

IUPAC Name |

N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c22-17(12-5-4-8-14(9-12)21(23)24)19-18-20(13-6-2-1-3-7-13)15-10-28(25,26)11-16(15)27-18/h1-9,15-16H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWFIOHYGYBJES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]morpholine](/img/structure/B2460227.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2460235.png)

![N-[(1-Ethylimidazol-2-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2460238.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2460241.png)

![2-Methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;hydrochloride](/img/structure/B2460243.png)

![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2460245.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2460246.png)

![1-[2-(Decyloxy)ethoxy]decane](/img/structure/B2460248.png)